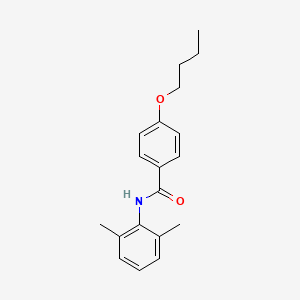![molecular formula C17H24N6O B5180605 N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide, commonly known as PPPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its diverse pharmacological properties. PPPT has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
PPPT exerts its pharmacological effects through multiple mechanisms of action. It inhibits the activity of acetylcholinesterase and monoamine oxidase B, leading to increased levels of acetylcholine and dopamine, respectively. PPPT also reduces oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It increases the levels of acetylcholine, dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in various physiological processes. PPPT also reduces oxidative stress and inflammation, which can lead to neuroprotection and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
PPPT has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, PPPT also has limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for PPPT research, including its potential use in combination with other drugs for the treatment of neurological disorders. PPPT could also be modified to improve its solubility and reduce its potential toxicity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of PPPT in humans.
Méthodes De Synthèse
PPPT can be synthesized through a multi-step process that involves the reaction of 3-phenylpropylamine with tetrazole-1-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the treatment of the reduced intermediate with acetic anhydride.
Applications De Recherche Scientifique
PPPT has been extensively studied for its potential therapeutic applications in treating various neurological disorders. In Alzheimer's disease, PPPT has been shown to improve memory and cognitive function in animal models by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. PPPT has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In Parkinson's disease, PPPT has been shown to protect dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter involved in motor control. PPPT achieves this by inhibiting the activity of monoamine oxidase B, an enzyme that breaks down dopamine. PPPT has also been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine, two neurotransmitters involved in mood regulation.
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(18-10-6-9-15-7-2-1-3-8-15)14-23-16(19-20-21-23)13-22-11-4-5-12-22/h1-3,7-8H,4-6,9-14H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJGIFQQSZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5180552.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5180568.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)

![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)